3- to 6-Fold Improvement in Antiproliferative Potency Against Cancer Cell Lines Compared to Lead Compound HL-X9
Mmp2-IN-1 (compound 4a) demonstrates significantly enhanced antiproliferative activity relative to the benzenesulfonamide spirodienone lead compound HL-X9 across three human cancer cell lines. The addition of a carbonyl group in the acyl sulfonamide scaffold of 4a resulted in IC50 values of 0.07 µM (MDA-MB-231), 0.11 µM (A549), and 0.18 µM (HeLa), compared to HL-X9 IC50 values of 0.39 µM, 0.33 µM, and 0.71 µM, respectively [1]. This corresponds to a 5.6-fold, 3.0-fold, and 3.9-fold increase in potency [1]. Furthermore, Mmp2-IN-1 is 25-fold more potent than the clinical HDAC inhibitor vorinostat (IC50 = 4.52 µM) in HeLa cells [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | MDA-MB-231: 0.07 µM; A549: 0.11 µM; HeLa: 0.18 µM |
| Comparator Or Baseline | HL-X9 (lead benzenesulfonamide spirodienone): MDA-MB-231: 0.39 µM; A549: 0.33 µM; HeLa: 0.71 µM; Vorinostat: HeLa: 4.52 µM |
| Quantified Difference | 5.6-fold (MDA-MB-231), 3.0-fold (A549), 3.9-fold (HeLa) vs HL-X9; 25-fold vs vorinostat in HeLa |
| Conditions | In vitro cell viability assay (MDA-MB-231 triple-negative breast cancer, A549 lung carcinoma, HeLa cervical carcinoma); 72-hour incubation; vorinostat and taxol as positive controls |
Why This Matters
This head-to-head comparison within the same chemical series validates the structural optimization strategy and provides a clear quantitative advantage for selecting Mmp2-IN-1 over the earlier lead compound HL-X9 in cell-based antiproliferative studies.
- [1] Chen C, Luo Y, Yin H, et al. Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones. Bioorg Med Chem. 2022;60:116626. doi:10.1016/j.bmc.2022.116626 View Source
